2-chloro-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide
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Overview
Description
2-chloro-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide is a chemical compound with a molecular weight of 329.82 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 4-phenyltetrahydro-2H-pyran-4-ylmethylamine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield corresponding amides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
it is likely to interact with biological molecules through its functional groups, potentially affecting molecular targets and pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-phenyltetrahydro-2H-pyran-4-yl)benzenesulfonamide
- 4-chloro-N-(2-phenyltetrahydro-2H-pyran-4-yl)benzenesulfonamide
Uniqueness
2-chloro-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide is unique due to its specific structural features, such as the combination of a chlorobenzamide moiety with a phenyltetrahydropyran group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N-[(4-phenyloxan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c20-17-9-5-4-8-16(17)18(22)21-14-19(10-12-23-13-11-19)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHVTAJCOKFELJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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